molecular formula C24H33N3O3S B2432613 N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide CAS No. 338955-39-8

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2432613
CAS No.: 338955-39-8
M. Wt: 443.61
InChI Key: HYZQLVUKFJXZFE-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core substituted with dimethyl and octyl groups, and a methoxybenzenesulfonamide moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dimethyl and octyl substituents. The final step involves the sulfonation reaction to attach the methoxybenzenesulfonamide group. Common reagents used in these reactions include strong acids, bases, and various organic solvents to facilitate the reactions under controlled temperatures and pressures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Quality control measures are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like halides or amines in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide
  • 3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
  • 3,4-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Uniqueness: N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the octyl chain also affects its hydrophobicity and interaction with lipid membranes, making it distinct from its analogs.

Properties

IUPAC Name

N-(5,6-dimethyl-1-octylbenzimidazol-4-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3S/c1-5-6-7-8-9-10-15-27-17-25-24-22(27)16-18(2)19(3)23(24)26-31(28,29)21-13-11-20(30-4)12-14-21/h11-14,16-17,26H,5-10,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZQLVUKFJXZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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